3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C13H11N5O2 |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
3-amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N5O2/c1-20-9-5-8(6-15-7-9)12-17-11-10(3-2-4-16-11)13(19)18(12)14/h2-7H,14H2,1H3 |
InChI Key |
WQDPBKHBZXPGCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=NC3=C(C=CC=N3)C(=O)N2N |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction via Multi-Component Reactions
The pyrido[2,3-d]pyrimidin-4(3H)-one core can be efficiently assembled using one-pot multi-component reactions. A prominent method involves the condensation of 4-aminopyrimidine derivatives with aryl aldehydes and active methylene compounds. For instance, reacting 6-amino-1,3-dimethyluracil with 5-methoxy-3-pyridinecarboxaldehyde and ethyl cyanoacetate under microwave irradiation yields the target scaffold via sequential Knoevenagel condensation, Michael addition, and cyclization . This approach minimizes side reactions and achieves moderate to high yields (60–75%) within 2–4 hours .
Reaction Conditions:
-
Catalyst: Acetic acid (10 mol%)
-
Solvent: Ethanol or DMF
-
Temperature: 80–120°C (thermal) or 150–200 W (microwave)
-
Time: 2–6 hours
The 5-methoxypyridin-3-yl group is introduced during the Knoevenagel step, where the aldehyde forms an arylidene intermediate with the active methylene component. Subsequent cyclization and auto-oxidation aromatize the system, yielding the fully substituted pyrido[2,3-d]pyrimidinone .
Suzuki-Miyaura Cross-Coupling for C-2 Functionalization
Post-core modification via Suzuki-Miyaura coupling offers a flexible route to install the 5-methoxypyridin-3-yl group at the C-2 position. Starting from a halogenated pyrido[2,3-d]pyrimidinone intermediate (e.g., 2-bromo or 2-chloro derivatives), palladium-catalyzed coupling with 5-methoxypyridin-3-ylboronic acid introduces the aryl moiety . This method is particularly advantageous for late-stage diversification, as demonstrated in the synthesis of SIK inhibitors .
Procedure Highlights:
-
Intermediate Preparation:
-
Coupling Reaction:
This method ensures regioselective installation of the 5-methoxypyridinyl group while preserving the 3-amino functionality.
Ring-Closure Strategies from Pyrimidine Precursors
Classical pyrido[2,3-d]pyrimidine synthesis involves cyclizing substituted pyrimidines with three-carbon synthons. For example, treating 6-amino-2-thiouracil with dimethyl acetylenedicarboxylate (DMAD) in methanol initiates a Michael addition-cyclization sequence, forming the pyrido ring . To adapt this for the target compound, 5-methoxypyridin-3-ylacetic acid esters are employed as starting materials, enabling direct incorporation of the aryl group during cyclization .
Key Steps:
-
Esterification: 5-Methoxypyridin-3-ylacetic acid is converted to its ethyl ester using thionyl chloride and ethanol .
-
Cyclization: The ester reacts with 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde under basic conditions (K₂CO₃, DMF, 120°C), forming the pyrido[2,3-d]pyrimidinone core .
-
Sulfide Oxidation: The methylthio group at C-2 is oxidized to a sulfone using m-CPBA, enhancing reactivity for subsequent amination .
Introduction of the 3-Amino Group
The 3-amino functionality is typically introduced via nucleophilic substitution or reduction. In one approach, the 3-nitro intermediate (generated by nitrating the pyrimidinone core) is reduced using hydrogen gas and palladium on carbon, yielding the amine . Alternatively, direct amination with ammonia under high-pressure conditions achieves comparable results .
Optimization Data:
| Method | Conditions | Yield (%) |
|---|---|---|
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 85 |
| Direct Amination | NH₃ (7 M in MeOH), 100°C, 24h | 70 |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of primary methods for synthesizing 3-amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Multi-Component Reaction | One-pot, scalable, minimal purification | Requires optimized aldehyde | 60–75 |
| Suzuki Coupling | Late-stage diversification, high selectivity | Requires halogenated precursor | 65–80 |
| Ring-Closure | Direct aryl incorporation | Multi-step, moderate yields | 50–65 |
Structural Characterization and Validation
Critical spectroscopic data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Cancer Therapy
The primary application of 3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one lies in its potential as a PI3K inhibitor. PI3K plays a crucial role in cellular processes such as proliferation, survival, and metabolism, making it a significant target in cancer therapy.
Mechanism of Action:
- The compound inhibits the PI3K signaling pathway, which is often dysregulated in various cancers. By modulating this pathway, it can potentially halt tumor growth and induce apoptosis in cancer cells.
Case Studies:
- In vitro Studies:
- In vivo Efficacy:
Anti-inflammatory Applications
Research has indicated that inhibitors of the PI3K pathway can also play a role in modulating inflammatory responses. The compound's ability to inhibit PI3K may extend its utility beyond oncology into treating inflammatory diseases.
Mechanism:
- By inhibiting PI3K signaling, the compound may reduce the activation of inflammatory pathways, thus providing therapeutic benefits for conditions such as rheumatoid arthritis and other autoimmune disorders.
Neurological Disorders
Emerging studies suggest that PI3K inhibitors may have neuroprotective effects. The modulation of this pathway could be beneficial in conditions like Alzheimer's disease and multiple sclerosis.
Research Findings:
- Preliminary findings from animal studies indicate that compounds similar to this compound may help in reducing neuroinflammation and improving cognitive functions .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Therapy | PI3K/mTOR inhibition | Significant tumor reduction observed |
| Anti-inflammatory | Modulation of inflammatory pathways | Potential reduction in inflammatory markers |
| Neurological Disorders | Neuroprotection through PI3K inhibition | Improvement in cognitive functions noted |
Mechanism of Action
The mechanism by which 3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling processes .
Comparison with Similar Compounds
Key Observations:
- Substituent Electronics : The 5-methoxy group in the target compound may enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., 5-chloro in ) .
- Functional Groups: Hydrazine derivatives () exhibit strong antimicrobial activity, whereas 3-amino-substituted analogs (e.g., target compound) are hypothesized to target kinases or inflammatory enzymes .
Pharmacological Profiles
Anticancer Activity:
Antimicrobial Activity:
- Hydrazinyl derivatives () demonstrated broad-spectrum activity, likely due to the hydrazine moiety’s ability to disrupt microbial metalloenzymes . The 3-amino group in the target compound may offer similar mechanisms but with reduced toxicity .
Anti-Inflammatory Potential:
- Pyrido[2,3-d]pyrimidinones () inhibit mPGES-1, a key enzyme in prostaglandin E2 synthesis.
Biological Activity
The compound 3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) and its implications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₅O
- Molecular Weight : 231.26 g/mol
- CAS Number : Not specified in the sources.
The primary mechanism of action for compounds like This compound is through the inhibition of the PI3K pathway. This pathway is crucial in regulating various cellular functions, including growth, proliferation, and survival. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells. The compound's interaction with specific molecular targets allows it to modulate signaling pathways that are often dysregulated in cancerous tissues .
Antitumor Efficacy
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported IC50 values for related compounds ranging from 45.69 μM to 45.81 μM against specific immortalized rat cell lines .
Case Studies
- Inhibition of Cell Growth : A study evaluated the effects of pyrido[2,3-d]pyrimidine derivatives on cell viability using the MTT assay. The results indicated that these compounds significantly inhibited cell growth in a dose-dependent manner, suggesting their potential as anticancer agents .
- Mechanistic Insights : Another investigation into structure-activity relationships (SAR) revealed that modifications on the pyridine ring significantly affected biological activity, highlighting the importance of chemical structure in therapeutic efficacy .
Data Tables
| Compound Name | IC50 (μM) | Activity Type | Cell Line |
|---|---|---|---|
| Compound A | 45.69 | Antitumor | Rat liver cells |
| Compound B | 45.81 | Antitumor | Rat liver cells |
| Compound C | 30.50 | Antiproliferative | A549 (lung cancer) |
| Compound D | 25.00 | Apoptotic induction | NCI-H1975 |
Q & A
Q. What are the common synthetic routes for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, and how can reaction conditions be optimized?
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are synthesized via cyclocondensation or transamidation reactions. For example:
- Cyclocondensation : Reacting 2-aminonicotinic acid derivatives with formamide or urea under microwave irradiation (150–280°C) yields pyrido[2,3-d]pyrimidinones via intramolecular cyclization .
- Transamidation : Using triethylorthopropionate and acetic acid with 2-amino-N-(4-chlorophenyl)nicotinamide achieves high yields (93%) by eliminating ammonia and forming the pyrimidine ring .
Optimization : Key parameters include temperature (140–280°C), solvent choice (formamide, ethoxyethanol), and catalysts (DMF-DMA for amidino ester formation). Reaction time and microwave-assisted heating improve efficiency .
Q. How is the structural integrity of 3-amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one confirmed experimentally?
Characterization involves:
Q. What biological activities are associated with pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds?
These compounds exhibit:
- Anticancer activity : Inhibition of PDE3B (phosphodiesterase 3B) in HT-29 colon cancer cells via cAMP/cGMP modulation .
- Anti-inflammatory potential : mPGES-1 (microsomal prostaglandin E2 synthase-1) inhibition, reducing pro-inflammatory PGE2 .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives with bulky substituents (e.g., adamantane or chromene groups)?
For sterically hindered derivatives (e.g., adamantane-pyrido[2,3-d]pyrimidines):
- Stepwise synthesis : Introduce bulky groups (e.g., 3-aminoadamantane-1-ol) via nucleophilic substitution after core scaffold formation .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction homogeneity .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate coupling reactions, improving yields from 45% to 86% in brominated derivatives .
Q. How do structural modifications (e.g., substitution at C-2 or C-3) influence PDE3 inhibitory activity and selectivity?
- C-2 substituents : Pyridone or pyrido[2,3-d]pyrimidin-4(3H)-one at C-2 enhances PDE3B inhibition (IC₅₀ < 1 µM) by stabilizing hydrogen bonding with catalytic domains .
- C-3 modifications : Aryl groups (e.g., 5-methoxypyridin-3-yl) improve membrane permeability and target engagement, as shown in HT-29 cell assays .
Q. What analytical challenges arise in quantifying pyrido[2,3-d]pyrimidin-4(3H)-one derivatives in complex biological matrices?
- Matrix interference : Endogenous amines in plasma compete with the compound’s amino group during LC-MS/MS analysis. Solution: Use ion-pairing reagents (e.g., heptafluorobutyric acid) to enhance retention and specificity .
- Low sensitivity : Derivatization with dansyl chloride improves fluorescence detection limits (LOD < 10 nM) in tissue homogenates .
Q. How can contradictory data on anticancer mechanisms (e.g., PDE3 inhibition vs. kinase modulation) be reconciled?
- Dual-target activity : Some derivatives (e.g., compound 5a) inhibit PDE3B while concurrently activating PKM2 (pyruvate kinase M2), a metabolic enzyme overexpressed in cancers. This dual effect explains potent cytotoxicity (IC₅₀ = 0.3 µM in HepG-2 cells) .
- Pathway crosstalk : cAMP/PKA signaling downstream of PDE3 inhibition may synergize with kinase modulation, necessitating phosphoproteomic profiling to map interactions .
Q. What emerging applications exist beyond oncology (e.g., antimicrobial or anti-inflammatory)?
- Antimicrobial activity : Adamantane-pyrido[2,3-d]pyrimidines show MIC values of 8–16 µg/mL against Staphylococcus aureus via disruption of bacterial membrane integrity .
- Anti-inflammatory : mPGES-1 inhibitors derived from pyrido[2,3-d]pyrimidinones reduce PGE2 levels by >80% in LPS-stimulated macrophages, with minimal COX-2 off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
